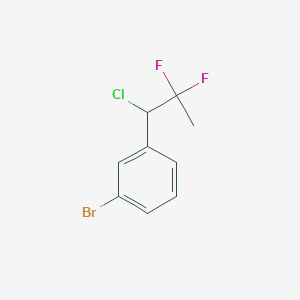

1-Bromo-3-(1-chloro-2,2-difluoropropyl)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-Bromo-3-(1-chloro-2,2-difluoropropyl)benzene is a halogenated aromatic molecule that is not directly discussed in the provided papers. However, similar compounds such as 1-bromo-4-chlorobenzene , 1-bromo-2,3-dichlorobenzene , and others with varying substituents on the benzene ring have been studied. These compounds are generally of interest due to their potential applications in various fields, including materials science, organic synthesis, and pharmaceuticals.

Synthesis Analysis

The synthesis of halogenated benzene derivatives can involve various strategies, including electrophilic aromatic substitution and halogenation reactions. For instance, 1-bromo-4-(3,7-dimethyloctyl)benzene is synthesized and characterized using NMR, IR spectroscopy, and elemental analysis . Similarly, 1-bromo-3,5-bis(trifluoromethyl)benzene is prepared by treating 1,3-bis(fluoromethyl)benzene with N,N'-dibromo-5,5-dimethylhydantoin in acidic media . These methods could potentially be adapted for the synthesis of this compound.

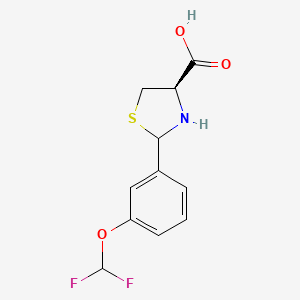

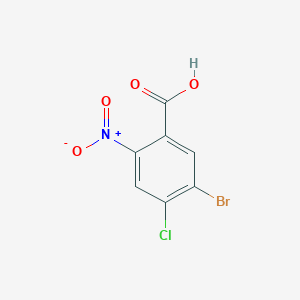

Molecular Structure Analysis

The molecular structure of halogenated benzene derivatives is often analyzed using spectroscopic techniques and computational methods. For example, the structure of 1-bromo-4-chlorobenzene is investigated using FT-IR, FT-Raman, and computational methods like HF and DFT to determine vibrational frequencies and optimized structures . Similarly, the structure and electronic properties of 1-bromo-2,3-dichlorobenzene are studied using PCM/TD-DFT analysis, revealing insights into electron-transfer characteristics .

Chemical Reactions Analysis

Halogenated benzene derivatives can participate in various chemical reactions, including coupling reactions and substitutions. The Friedel–Crafts alkylation is one such reaction where 1,2-dibromo-3-chloro-2-methylpropane is used to alkylate benzene, yielding products like 1,4-bis-(1-bromo-3-chloro-2-methylpropyl)benzene . Additionally, the conversion of aryl bromides to aryllithium compounds is reported, which is a key step in many organic transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzene derivatives are influenced by the nature and position of the substituents on the benzene ring. For instance, the thermodynamic properties of 1-bromo-2,3-dichlorobenzene are calculated, showing the relationship between heat capacity, entropy, enthalpy changes, and temperature . The crystal structure and computational chemistry of 1-chloro-4-[2-(4-chlorophenyl)ethyl]benzene and its bromo analogue are also studied, providing insights into the molecular conformation and intermolecular interactions .

Mechanism of Action

properties

IUPAC Name |

1-bromo-3-(1-chloro-2,2-difluoropropyl)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClF2/c1-9(12,13)8(11)6-3-2-4-7(10)5-6/h2-5,8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQYKAYRHMDAEPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC(=CC=C1)Br)Cl)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClF2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.51 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Fluorophenyl)sulfonyl-2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B3017854.png)

![N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B3017855.png)

![[1,2,4]Triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B3017856.png)

![N-[2-[3-(Trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]cyclobutanecarboxamide](/img/structure/B3017860.png)

![N-cyclohexyl-1-{3-[(4-methylphenyl)thio]pyrazin-2-yl}piperidine-3-carboxamide](/img/structure/B3017862.png)

![(2,6-Difluorophenyl)(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B3017864.png)

![(E)-3-[3-[(2-chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(2,5-dimethylphenyl)prop-2-enamide](/img/structure/B3017865.png)

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(1-(4-fluorophenyl)cyclopropyl)methanone](/img/structure/B3017866.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-6-ethoxypyrimidine-4-carboxamide](/img/structure/B3017874.png)